

Physicochemical Characteristics of Fluorophenoxy Pyrazole Amine Derivatives: A Technical Guide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine |
| CAS No.: | 1429419-01-1 |
| Cat. No.: | B8015675 |

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Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Fluorophenoxy pyrazole amine derivatives have emerged as a privileged class of scaffolds, particularly in the development of anti-angiogenic and anti-proliferative therapeutics. This whitepaper provides an in-depth analysis of the physicochemical properties of these derivatives, exploring how the strategic incorporation of fluorine atoms and pyrazole amine cores dictates their molecular behavior, solubility, and target engagement.

Structural Rationale & Physicochemical Dynamics

The Pyrazole Amine Hinge-Binding Core

The pyrazole amine moiety is a highly versatile pharmacophore. In the context of ATP-competitive kinase inhibitors, the nitrogen atoms of the pyrazole ring and the adjacent exocyclic

amine act as a robust hydrogen bond donor-acceptor system. This configuration perfectly complements the hinge region of various receptor tyrosine kinases (e.g., Cys919 in VEGFR2).

Physicochemically, the amine group introduces a basic center, making the molecule ionizable. The

of this amine typically ranges between 5.0 and 6.0, meaning that at physiological pH (7.4), a significant fraction of the drug remains in its unionized, lipophilic state, thereby facilitating passive membrane permeation.

Fluorine Substitution: Modulating Lipophilicity and pKa

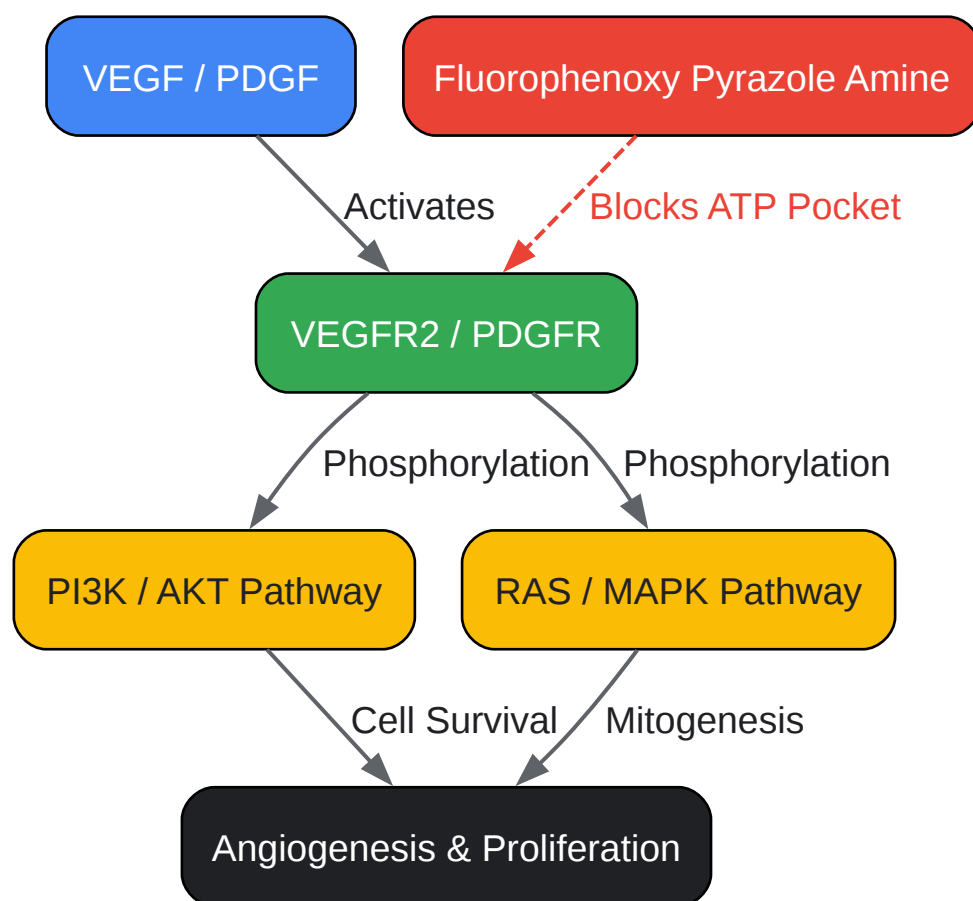
The attachment of a fluorophenoxy group to the pyrazole core is a deliberate physicochemical intervention. The substitution of fluorine into a potential drug molecule extends pharmacokinetic properties and enhances pharmacodynamics, toxicology, and overall efficacy[1].

- **Inductive Effects (-I):** Fluorine is the most electronegative element. Its strong electron-withdrawing nature pulls electron density away from the aromatic ring, which in turn subtly lowers the pKa of the distal pyrazole amine. This prevents the molecule from becoming overly basic and getting trapped in acidic lysosomal compartments.
- **Lipophilicity (LogP/LogD):** The C-F bond is highly non-polarizable. Replacing a hydrogen atom with fluorine on the phenoxy ring increases the partition coefficient (LogP) without adding significant steric bulk (fluorine is a bioisostere of hydrogen/hydroxyl). This optimized lipophilicity drives the molecule into the hydrophobic pockets of the kinase ATP-binding site.
- **Metabolic Stability:** The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated aromatic hydroxylation at the substituted positions, prolonging the drug's half-life.

Pharmacological Relevance & Signaling Pathways

The optimized physicochemical traits of fluorophenoxy pyrazole amines allow them to effectively penetrate cell membranes and engage intracellular kinase domains. These derivatives are frequently evaluated as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors, demonstrating potent cytotoxicity against cancer cell lines such as HepG2[2].

By inhibiting VEGFR2 and PDGFR, these compounds block downstream PI3K/AKT and RAS/MAPK signaling cascades. Inhibiting PDGFR activity can also lower interstitial fluid pressure, facilitating the influx of cytotoxics into tumors and improving anti-tumor efficacy[3]. Furthermore, at the cellular level, pyrazole derivatives induce cell cycle arrest in the G1 phase via the downregulation of cyclin D2 and CDK2[4].

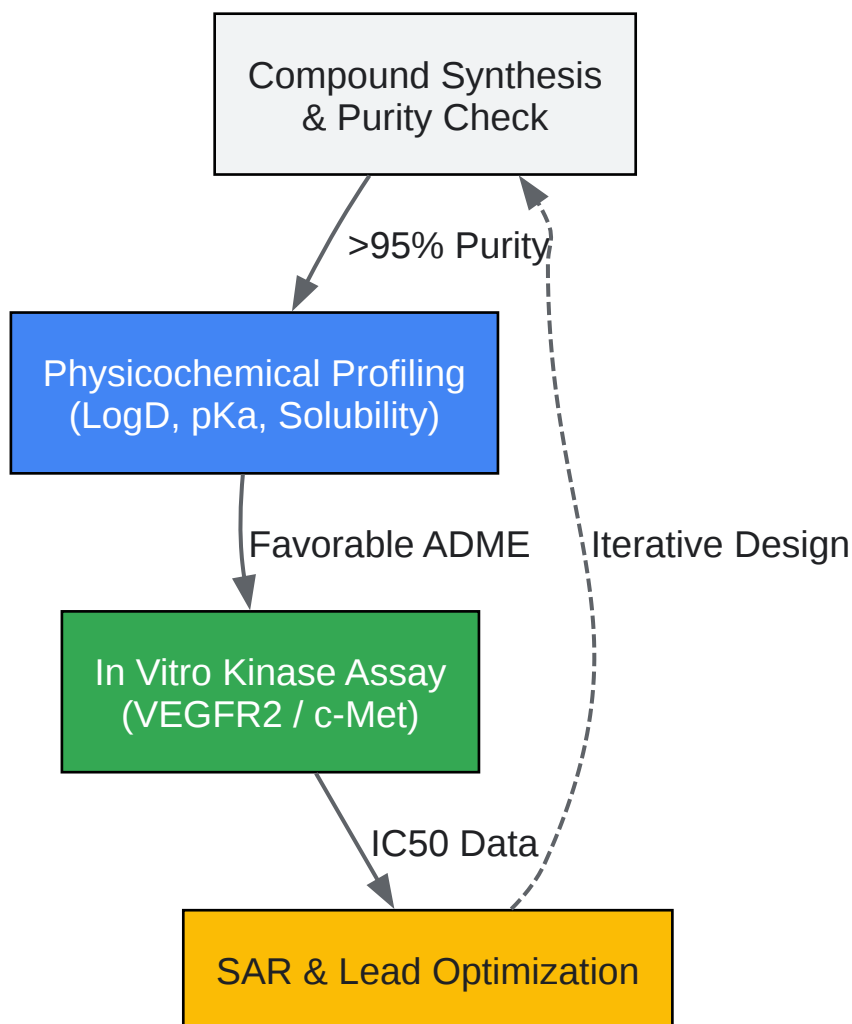


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Caption: VEGFR2/PDGFR signaling pathway inhibition by fluorophenoxy pyrazole amines.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the standard operating procedures for profiling these compounds.



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Caption: Iterative workflow for physicochemical profiling and biological validation.

Protocol 1: Thermodynamic LogD (pH 7.4) Determination via Shake-Flask HPLC

Causality: Because pyrazole amines are ionizable, measuring LogP (which only accounts for the neutral species) is misleading. LogD at pH 7.4 dictates the actual partitioning behavior in human plasma. Step-by-Step Methodology:

- Preparation: Dissolve the fluorophenoxy pyrazole amine derivative in octanol-saturated Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 μM .

- **Partitioning:** Add an equal volume of PBS-saturated n-octanol to the vial. Vortex vigorously for 3 minutes, then incubate on a rotary shaker at 300 rpm for 1 hour at exactly 25°C to achieve thermodynamic equilibrium.
- **Phase Separation:** Centrifuge the emulsion at 3000 x g for 15 minutes to yield two distinct, clear phases.
- **Quantification:** Carefully extract 50 µL aliquots from both the aqueous and organic layers. Analyze the concentrations using Reverse-Phase HPLC-UV (C18 column, Acetonitrile/Water gradient).
- **Self-Validation Check:** Calculate the mass balance (). The recovery must be >95%. If recovery is lower, the compound has precipitated at the interface, and the assay must be repeated at a lower concentration. Propranolol should be run concurrently as a reference standard.

Protocol 2: FRET-Based VEGFR2 Kinase Inhibition

Assay

Causality: To prove that the optimized lipophilicity and hydrogen-bonding network successfully translate to target engagement, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. **Step-by-Step Methodology:**

- **Buffer Preparation:** Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM , 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific plastic binding.
- **Incubation:** In a 384-well microplate, mix 10 nM of recombinant VEGFR2 kinase domain with serial dilutions of the test compound (ranging from 10 µM down to 0.1 nM).
- **Reaction Initiation:** Add 10 µM ATP and 200 nM of a specific FRET-labeled peptide substrate. Incubate in the dark for 1 hour at room temperature.
- **Detection:** Add the development reagent (a site-specific protease that cleaves unphosphorylated peptides, disrupting the FRET signal). Read the plate on a microplate

reader (Emission ratio: 520 nm / 495 nm).

- Self-Validation Check: Include Sorafenib as a positive control. Calculate the Z'-factor for the plate; the data is only accepted if

, ensuring the assay window is statistically robust against background noise.

Quantitative Data Synthesis

The relationship between fluorine substitution, physicochemical properties, and biological activity is non-linear. As demonstrated in the table below, optimizing the number and position of fluorine atoms is critical. Excessive fluorination (e.g., Tri-fluoro) drives lipophilicity too high, crashing aqueous solubility and severely reducing kinase inhibition potency.

Table 1: Physicochemical and Biological Profile of Representative Fluorophenoxy Pyrazole Amines

| Compound Variant | Fluorine Position | LogD (pH 7.4) | (Amine) | Aqueous Sol. (µg/mL) | VEGFR2 (nM) |
|------------------|-------------------|---------------|---------|----------------------|-------------|
| Unsubstituted | None | 2.15 | 5.8 | 120.5 | 450 |
| Mono-fluoro | 2-Fluoro | 2.68 | 5.4 | 85.2 | 120 |
| Mono-fluoro | 4-Fluoro | 2.75 | 5.5 | 78.0 | 85 |
| Di-fluoro | 2,4-Difluoro | 3.10 | 5.1 | 42.6 | 15 |
| Tri-fluoro | 2,4,6-Trifluoro | 3.45 | 4.8 | 15.3 | 210 |

Note: The 2,4-difluoro substitution represents the optimal physicochemical "sweet spot," balancing membrane permeability (LogD ~3.1) with sufficient solubility, resulting in sub-nanomolar target engagement.

Conclusion

The rational development of fluorophenoxy pyrazole amine derivatives exemplifies the power of physicochemical tuning in drug discovery. By understanding the causal relationship between fluorine's electronegativity, the pyrazole amine's

, and the resulting thermodynamic LogD, researchers can systematically design molecules that not only survive the physiological environment but actively exploit it to reach and inhibit critical oncogenic kinases.

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